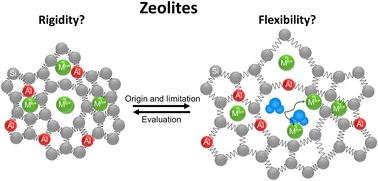Flexibility in zeolites: origin, limits, and evaluation
Chemical Science Pub Date: 2023-10-23 DOI: 10.1039/D3SC03934J
Abstract
Numerous pieces of evidence in the literature suggest that zeolitic materials exhibit significant intrinsic flexibility as a consequence of the spring-like behavior of Si–O and Al–O bonds and the distortion ability of Si–O–Si and Al–O–Si angles. Understanding the origin of flexibility and how it may be tuned to afford high adsorption selectivity in zeolites is a big challenge. Zeolite flexibility may be triggered by changes in temperature, pressure, or chemical composition of the framework and extra-framework compounds, as well as by the presence of guest molecules. Therefore, zeolite flexibility can be classified into three categories: (i) temperature and pressure-induced flexibility; (ii) guest-induced flexibility; and (iii) compositionally-induced flexibility. An outlook on zeolite flexibility and the challenges met during the precise experimental evaluations of zeolites will be discussed. Overcoming these challenges will provide an important tool for designing novel selective adsorbents.


Recommended Literature
- [1] The synthesis and crystallographic structures of novel bora-oxazino-oxazolidine derivatives of resorcarene†
- [2] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [3] Two-dimensional atom ellipsoid model for analysing He–Li2[(A)1Σu+] rotational collisions with multiple impacts
- [4] Immobilisation and application of lipases in organic media
- [5] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [6] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [7] Recent progress in the electron paramagnetic resonance study of polymers
- [8] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [9] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†
- [10] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes

Journal Name:Chemical Science
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 1115-82-8
-
CAS no.: 141-14-0









